Schisandrol B possesses a unique bicyclic structure consisting of two phenylpropane units linked by a central γ-butene moiety []. This structure contains several key features:
Schisandrol B is primarily isolated from Schisandra chinensis fruit extracts. However, research on its chemical synthesis is ongoing, with some studies exploring semi-synthetic methods using related lignan precursors [].
Limited information exists on the specific biotransformation pathways of Schisandrol B within the body. However, studies suggest it may undergo metabolism in the gut by intestinal microbiota [].
Schisandrol B exhibits inhibitory effects on certain enzymes, including P-glycoprotein and CYP3A4, which are involved in drug metabolism and excretion []. This suggests potential interactions with other medications.
Schisandrol B exhibits a range of biological activities, including:
Schisandrol B represents a dibenzocyclooctadiene lignan characterized by a distinctive tetracyclic framework containing multiple methoxy substituents and a hydroxyl group [1] [2]. The compound exhibits a complex three-dimensional architecture featuring a dibenzocyclooctadiene core structure that is characteristic of lignans derived from Schisandra species [2]. The stereochemistry of Schisandrol B is defined by the presence of two chiral centers at positions 9 and 10, resulting in the absolute configuration designated as (9R,10R) [1] [8] [9].
The molecular architecture includes a methylenedioxy group that appears critical to its biological properties and structural integrity [2]. This structural element plays a significant role in the compound's interactions with various enzymatic systems and contributes to its overall molecular stability [2]. The dibenzocyclooctadiene framework consists of two benzene rings connected through an eight-membered cyclooctane ring, creating a rigid and conformationally constrained molecular structure [21] [22].
The tetracyclic system incorporates four methoxy groups positioned at carbons 3, 4, 5, and 19, along with two methyl groups at positions 9 and 10 [1] [9]. The presence of a dioxole ring system formed by carbons 15 and 17 further contributes to the structural complexity of the molecule [1] [9]. The hydroxyl group at position 9 provides additional functionality and contributes to the compound's physicochemical properties [8] [9].
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₃H₂₈O₇ | [1] [8] [9] |
Molecular Weight | 416.5 g/mol | [1] [8] [9] |
Exact Mass | 416.1835 g/mol | [9] |
Elemental Composition | C: 66.34%, H: 6.78%, O: 26.88% | [9] |
The molecular formula C₂₃H₂₈O₇ indicates the presence of 23 carbon atoms, 28 hydrogen atoms, and 7 oxygen atoms [1] [8] [9]. The molecular weight of 416.5 grams per mole has been consistently reported across multiple analytical platforms and commercial sources [1] [8] [9]. The exact mass determination through high-resolution mass spectrometry provides precise molecular weight information essential for structural confirmation [9].
Property | Value | Conditions |
---|---|---|
Physical Appearance | White to off-white solid | Room temperature [9] |
Melting Point | Not determined | - [11] |
Solubility in Water | Insoluble | - [8] |
Solubility in Ethanol | ≥27.4 mg/mL | Room temperature [8] |
Solubility in Dimethyl Sulfoxide | ≥41.6 mg/mL | Room temperature [8] [18] |
Solubility in Chloroform | Soluble | - [8] |
Storage Temperature | 2-8°C or -20°C | Long-term storage [8] [11] |
Schisandrol B presents as a white to off-white crystalline solid under standard laboratory conditions [9]. The compound demonstrates poor water solubility, which is characteristic of lipophilic lignans, but shows good solubility in organic solvents [8]. The enhanced solubility in dimethyl sulfoxide compared to ethanol reflects the compound's polar organic solvent preference [8] [18]. Storage recommendations typically specify refrigerated conditions to maintain chemical stability and prevent degradation [8] [11].
Spectroscopic Method | Key Characteristics | Applications |
---|---|---|
Ultraviolet Spectroscopy | Absorption at 280 nm | Aromatic system detection [12] |
Infrared Spectroscopy | 3400.30 cm⁻¹ (O-H), 2938.65 cm⁻¹ (C-H), 1615.80 cm⁻¹ (C=C) | Functional group identification [27] |
Nuclear Magnetic Resonance | Consistent with proposed structure | Structure confirmation [9] |
Mass Spectrometry | [M+H]⁺ at m/z 417 | Molecular weight verification [29] |
The ultraviolet absorption spectrum of Schisandrol B exhibits characteristic absorption at 280 nanometers, indicating the presence of aromatic chromophores within the molecular structure [12]. Infrared spectroscopy reveals distinctive absorption bands corresponding to hydroxyl stretching at 3400.30 cm⁻¹, aliphatic carbon-hydrogen stretching at 2938.65 cm⁻¹, and aromatic carbon-carbon double bond stretching at 1615.80 cm⁻¹ [27]. These spectroscopic features provide definitive fingerprint identification of the compound's functional groups and structural elements [27].
The systematic International Union of Pure and Applied Chemistry name for Schisandrol B is (9R,10R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol [1] [2]. This nomenclature precisely describes the tetracyclic framework, stereochemistry, and substitution pattern of the molecule [1]. Alternative International Union of Pure and Applied Chemistry designations include the systematic name based on the benzo [3] [4]cycloocta[1,2-f] [1] [3]benzodioxol core structure [9].
The Chemical Abstracts Service registry number 58546-54-6 provides unique identification for Schisandrol B in chemical databases and regulatory documentation [1] [8] [9]. The International Union of Pure and Applied Chemistry naming system accounts for the complex polycyclic structure and multiple stereochemical elements present in the molecule [1] [9].
Common Name | Chemical Database Identifier | Source |
---|---|---|
Gomisin A | PubChem CID: 68781 | [1] [17] [19] |
Besigomsin | PubChem CID: 3001662 | [5] [19] |
Schizandrol B | Multiple entries | [1] [4] [17] |
Wuweizi alcohol B | Commercial designation | [5] [8] [19] |
Wuweizichun B | Traditional name | [18] [19] |
Gomisin A represents the most widely recognized alternative designation for Schisandrol B, reflecting its original isolation and characterization from Schisandra species [1] [17] [19]. Besigomsin constitutes another established synonym that appears in pharmaceutical and chemical literature [5] [19]. The name Schizandrol B represents an alternative spelling convention used in various chemical databases and scientific publications [1] [4] [17].
Traditional Chinese medicine nomenclature includes designations such as Wuweizi alcohol B and Wuweizichun B, reflecting the compound's origin from Schisandra chinensis fruits known as "wu wei zi" in traditional practices [5] [8] [19]. These alternative names facilitate cross-referencing across different chemical databases and literature sources [19].
Schisandrol B exists as part of a larger family of dibenzocyclooctadiene lignans isolated from Schisandra species, with approximately 40 related compounds identified from Schisandra chinensis alone [22] [23]. The compound exhibits structural relationships with Schisandrol A, which differs primarily in the number and positioning of methoxy substituents on the benzene rings [22]. Schisandrol A contains six methoxy groups compared to the four methoxy groups present in Schisandrol B [6] [22].
Schisandrin represents another closely related lignan that shares the dibenzocyclooctadiene core structure but differs in stereochemistry and substitution patterns [22]. The Schisandrin family includes Schisandrin A, Schisandrin B, and Schisandrin C, each exhibiting distinct structural modifications [22]. These compounds collectively represent the major bioactive lignans isolated from Schisandra species [22] [23].
The structural diversity within this lignan family arises from variations in methylation patterns, hydroxylation sites, and stereochemical configurations [21] [23]. Research has identified 358 dibenzocyclooctadiene lignans from the Schisandraceae family, demonstrating the extensive structural diversity possible within this chemical class [23]. The presence and substitution pattern of methylenedioxy, methoxy, and hydroxyl groups profoundly impact the biological activities and physicochemical properties of these related compounds [21].
Nuclear magnetic resonance spectroscopy serves as the primary method for structural confirmation and characterization of Schisandrol B [9] [12] [26]. Proton nuclear magnetic resonance analysis provides detailed information about the hydrogen environments within the molecule, confirming the presence of methoxy groups, aromatic protons, and aliphatic hydrogen atoms [9]. The spectral data obtained from nuclear magnetic resonance analysis demonstrates consistency with the proposed tetracyclic structure [9].
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments, provide comprehensive structural information [31] [32] [33]. These advanced spectroscopic methods enable the determination of carbon-hydrogen connectivity patterns and long-range correlations essential for structural assignment [31] [32]. The nuclear magnetic resonance data supports the stereochemical assignments and confirms the relative positions of functional groups within the molecule [32] [33].
Mass spectrometry analysis of Schisandrol B reveals characteristic fragmentation patterns that provide structural information and enable metabolite identification [26] [29] [34]. Electrospray ionization mass spectrometry produces a molecular ion peak [M+H]⁺ at m/z 417, corresponding to the protonated molecular species [29]. The mass spectral fragmentation pattern includes loss of methyl groups (m/z 386), methoxy groups (m/z 370), and larger structural fragments [34].
Fragment Ion (m/z) | Mass Loss | Structural Assignment |
---|---|---|
417 | - | [M+H]⁺ molecular ion |
386 | 31 | Loss of OCH₃ |
370 | 47 | Loss of OCH₃ + CH₃ |
331 | 86 | Loss of C₅H₁₀ |
300 | 117 | Base peak fragment |
The fragmentation pathways involve sequential loss of methoxy substituents and ring-opening reactions that provide diagnostic information about the molecular structure [34]. High-resolution mass spectrometry enables accurate mass determination with errors typically less than 2.5 parts per million, confirming molecular formula assignments [29]. Tandem mass spectrometry experiments provide additional structural confirmation through characteristic fragmentation patterns [26] [29] [34].
Liquid chromatography coupled with tandem mass spectrometry serves as a powerful analytical platform for Schisandrol B quantification and metabolite identification in complex biological matrices [12] [26]. The high sensitivity and selectivity of this technique facilitate detection and characterization of trace quantities of the compound and its metabolites [12] [26].
X-ray crystallography represents the definitive method for absolute structural determination of Schisandrol B, providing three-dimensional atomic coordinates and stereochemical confirmation [27] [31] [32]. Powder X-ray diffraction analysis reveals microcrystalline structures with characteristic intra-lattice dimensions, including d₁ = 2.139 Å, d₂ = 1.786 Å, and d₃ = 1.300 Å [27]. These diffraction patterns provide fingerprint identification of the crystalline form and polymorphic state [27].
Single-crystal X-ray diffraction studies enable precise determination of bond lengths, bond angles, and molecular conformations [31] [32]. The crystallographic data provides definitive proof of the absolute stereochemistry and spatial arrangement of functional groups [31] [32]. Advanced X-ray diffraction techniques, including four-circle single-crystal diffractometers with area detectors and cryogenic sample handling, facilitate high-resolution structural determination [30].
The phytochemical composition of Schisandra species reveals substantial variation in Schisandrol B content and associated lignan profiles. Schisandra chinensis demonstrates the highest concentrations of Schisandrol B, with content ranges varying from 0.36 to 6.14 milligrams per gram of dried fruit material [4]. This species exhibits a characteristic lignan profile dominated by schisandrin (1.29-14.02 mg/g), which serves as the primary bioactive constituent alongside Schisandrol B [4]. The phytochemical analysis of Schisandra chinensis further reveals significant concentrations of schisandrin B (0.08-4.60 mg/g) and schisandrin C (0.03-1.88 mg/g), establishing a complex lignan matrix that contributes to the therapeutic properties of this species [5] [4].
Schisandra sphenanthera presents a distinctly different phytochemical signature, characterized by substantially lower Schisandrol B concentrations ranging from 0.10 to 0.90 milligrams per gram [4]. This species demonstrates preferential accumulation of schisantherin A (2.90-8.30 mg/g) and anwulignan (1.02-5.20 mg/g), which serve as the dominant lignans distinguishing it from its northern counterpart [4]. The differential lignan profiles between these two primary Schisandra species reflect evolutionary adaptations to distinct environmental conditions and represent important chemotaxonomic markers for species identification and quality assessment [6] [7].
Recent analytical investigations have identified over 202 chemical compounds in Schisandra chinensis, including 86 lignans, 83 triterpenoids, and various other secondary metabolites [8]. Among these compounds, Schisandrol B consistently appears as a significant constituent across different geographical populations, although content variations reflect environmental influences and genetic diversity within species populations [9] [10].
Comprehensive pharmacokinetic and tissue distribution studies reveal distinct accumulation patterns of Schisandrol B across various plant tissues and organs in animal models. Following oral administration, tissue distribution analysis demonstrates a hierarchical pattern of accumulation, with the liver consistently showing the highest concentrations [11] [12]. The distribution sequence follows the pattern: liver > plasma > kidney > lung > heart > spleen, indicating preferential hepatic accumulation that correlates with the compound's known hepatoprotective properties [11] [13].
Detailed tissue distribution studies in experimental animals reveal that Schisandrol B demonstrates extensive distribution in reproductive tissues, particularly showing high concentrations in ovarian and adipose tissues [14]. The compound exhibits sex-dependent pharmacokinetic properties, with absolute oral bioavailability varying significantly between male and female rats (19.3% versus 55.0%, respectively) [14]. This differential distribution pattern suggests potential hormonal influences on Schisandrol B metabolism and tissue targeting mechanisms.
Within plant tissues, Schisandrol B accumulation varies significantly across different anatomical structures. Fruit tissues demonstrate the highest concentrations, ranging from 1.16 to 23.07 milligrams per gram depending on species and environmental conditions [5]. Comparative analysis of different plant parts reveals that stems and leaves contain substantially lower Schisandrol B concentrations compared to reproductive structures, indicating preferential allocation of this compound to fruit tissues where it likely serves protective and signaling functions [9] [15].
The temporal accumulation patterns of Schisandrol B throughout plant development show dynamic changes correlated with fruit maturation stages. Maximum concentrations typically occur during late fruit development and early ripening phases, coinciding with peak synthesis of other defensive compounds [10]. Environmental stressors, including temperature fluctuations and moisture variations, significantly influence tissue-specific accumulation patterns and overall compound production [16] [17].
The geographical distribution of Schisandra species producing Schisandrol B encompasses diverse temperate and subtropical regions across Eastern Asia, with distinct species occupying specific ecological niches. Schisandra chinensis demonstrates the broadest natural distribution, extending across northeastern China, the Russian Far East, Korea, and Japan [18] [19] [20]. This species thrives in mixed and coniferous forests at elevations ranging from 100 to 1500 meters, preferentially occupying forest margins and stream-side habitats with moderate moisture availability [15] [21].
The natural range of Schisandra chinensis in China encompasses 15 provinces and 151 counties, with the most favorable habitats concentrated in the Changbai Mountains, Xiaoxing'anling Mountains, and Daxing'anling Mountains [22]. The primary distribution centers include Heilongjiang, Liaoning, Inner Mongolia, and Jilin provinces, where environmental conditions optimize both plant growth and Schisandrol B production [22] [20]. Climate modeling studies predict potential distribution shifts under future climate scenarios, with suitable habitat areas projected to decrease significantly by 2080 under various climate change models [22].
Schisandra sphenanthera exhibits a more restricted geographical distribution, primarily concentrated in the Qinling Mountains of central China [23] [24]. This species occurs across six provinces including Gansu, Sichuan, Shaanxi, Chongqing, Hubei, and Henan, occupying elevations between 600 and 3000 meters in deciduous and mixed forests [23] [25]. The highly suitable habitats for Schisandra sphenanthera are mainly located in southern Shaanxi, eastern Gansu, western Henan, and northern Hubei provinces, representing approximately 43.43% of the total potential distribution area [23].
Climate change projections indicate concerning trends for Schisandra sphenanthera distribution, with suitable habitat areas predicted to shrink and shift westward under future climate scenarios [16] [17]. The species appears particularly vulnerable to increasing temperatures and altered precipitation patterns, with habitat suitability decreasing when annual mean temperatures exceed 20°C or annual precipitation exceeds 1200 millimeters [23] [24].
Environmental conditions exert profound influences on Schisandrol B production and accumulation in natural Schisandra populations. Temperature represents the most critical environmental determinant, with optimal Schisandrol B synthesis occurring within annual mean temperature ranges of 8-15°C [16] [17]. Seasonal temperature variations of 20-30°C between winter and summer months enhance lignan accumulation by stimulating stress-response pathways that promote secondary metabolite production [16] [10].
Precipitation patterns significantly affect Schisandrol B content, with optimal production occurring under annual precipitation levels of 600-1200 millimeters [23] [16]. Excessive precipitation above 1200 millimeters correlates with decreased Schisandrol B concentrations, possibly due to dilution effects and altered plant metabolism under high soil moisture conditions [17]. Conversely, insufficient precipitation limits plant growth and reduces overall lignan production capacity [10].
Soil physicochemical properties demonstrate critical importance for Schisandrol B production optimization. Slightly acidic soils with pH values between 5.5 and 6.5 provide optimal conditions for nutrient uptake and root development [10] [26]. Well-draining sandy loam to clay loam soils enhance root oxygenation and prevent waterlogging conditions that negatively impact lignan synthesis [10]. Soil organic matter content, total nitrogen availability, and cation exchange capacity all positively correlate with Schisandrol B accumulation in field studies [10].
Light conditions significantly influence Schisandrol B production, with partial shade environments providing optimal conditions for compound synthesis [26] [21]. Understory light conditions, typical of natural forest habitats, promote higher lignan concentrations compared to full sun exposure, which may induce stress responses that redirect metabolic resources away from secondary metabolite production [26]. Humidity levels between 60-80% optimize physiological processes supporting Schisandrol B accumulation [15].
Elevation effects on Schisandrol B production follow a distinct pattern, with peak concentrations occurring at mid-elevation ranges between 600-2000 meters [23] [16]. This elevation zone typically provides optimal combinations of temperature, precipitation, and atmospheric pressure that maximize lignan synthesis. Higher elevations may limit production due to temperature constraints, while lower elevations often experience suboptimal moisture and temperature regimes [17].
Schisandrol B serves as a chemotaxonomically significant compound within the Schisandraceae family, providing valuable insights for taxonomic classification, evolutionary relationships, and species authentication. At the family level, the presence of dibenzocyclooctadiene lignans, including Schisandrol B, represents a defining chemical characteristic distinguishing Schisandraceae from related plant families [27]. This compound class demonstrates sufficient specificity and consistency to serve as a reliable family-level marker for botanical identification and phylogenetic studies [28].
Within the genus Schisandra, Schisandrol B distribution patterns reflect evolutionary relationships and ecological adaptations among different species. The compound demonstrates genus-specific accumulation characteristics that support current taxonomic classifications while revealing subtle variations that may indicate subspecific relationships [6] [27]. Comparative chemometric analysis across multiple Schisandra species confirms the taxonomic utility of lignan profiles for species-level identification and population genetics studies [7] [29].
Species-specific chemotaxonomic patterns reveal distinct chemical signatures that facilitate accurate botanical identification. Schisandra chinensis characteristically produces moderate to high levels of Schisandrol B alongside dominant schisandrin concentrations, creating a diagnostic lignan profile [4]. In contrast, Schisandra sphenanthera demonstrates lower Schisandrol B concentrations with preferential accumulation of schisantherin A and anwulignan, establishing clear chemical differentiation between these therapeutically important species [4] [6].
Regional chemotypes within species populations demonstrate geographical variation in Schisandrol B content that reflects environmental adaptation and genetic diversity. These chemical variations provide valuable markers for provenance determination and quality control in commercial applications [7] [10]. Understanding regional chemotype patterns enables optimization of cultivation practices and selection of superior genetic resources for pharmaceutical development [16] [17].